
Boc-L-Ala-OH-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Ala-OH-2-13C, also known as N-(tert-Butoxycarbonyl)-L-alanine-2-13C, is a stable isotope-labeled compound. It is a derivative of L-alanine, where the carbon at the second position is replaced with the isotope carbon-13. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed molecular studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-OH-2-13C typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and isotopic labeling processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-13 isotope. The production is carried out in specialized facilities equipped with advanced instrumentation to monitor and optimize the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Ala-OH-2-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Boc-L-Ala-OH-2-13C has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: It is used in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: This compound is utilized in the synthesis of labeled peptides and proteins for various industrial applications
Mécanisme D'action
The mechanism of action of Boc-L-Ala-OH-2-13C is primarily related to its role as an isotopic tracer. The incorporation of the carbon-13 isotope allows researchers to track the compound through various biochemical and chemical processes. This enables the detailed study of molecular interactions, reaction mechanisms, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ala-OH-1-13C: Another isotopically labeled derivative of L-alanine, but with the carbon-13 isotope at the first position.
Boc-Ala-OH-3-13C: Similar to Boc-L-Ala-OH-2-13C, but with the carbon-13 isotope at the third position.
Fmoc-Ala-OH-2-13C: A derivative of L-alanine with a different protective group (Fmoc) and the carbon-13 isotope at the second position
Uniqueness
This compound is unique due to its specific isotopic labeling at the second position, which provides distinct advantages in certain types of molecular studies. This specific labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1 |
Clé InChI |
QVHJQCGUWFKTSE-IJPZVAHNSA-N |
SMILES isomérique |
C[13C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



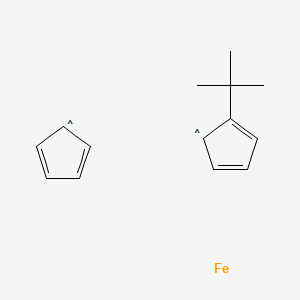




![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
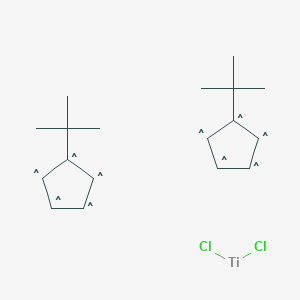
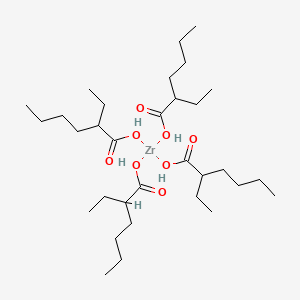
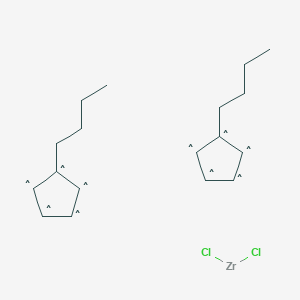
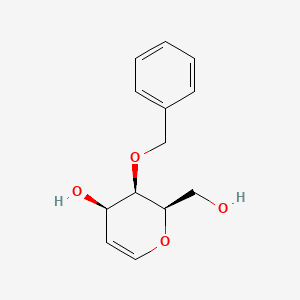


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
